5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WVFKCTCVBWHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 5-Aminopyrazoles with β-Diketones
Overview:
A prevalent method involves the condensation of 5-aminopyrazoles with β-diketones or their derivatives under reflux conditions, often in acetic acid or other polar solvents. This approach exploits the nucleophilicity of the amino group on the pyrazole ring and the electrophilicity of the diketone’s carbonyl carbons.
- The 5-aminopyrazole reacts with a β-diketone or its derivatives (e.g., trifluoromethyl-β-diketones) to form fused heterocyclic systems via cyclization.
- The process typically involves initial nucleophilic attack, followed by intramolecular cyclization, dehydration, and aromatization.
Key Example:
Bardajee et al. demonstrated the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-diketones, with yields influenced by electronic effects of substituents (see, Scheme 2).
Note: To obtain the specific 5-methyl and phenyl substitutions, suitable methylated and phenyl-substituted diketones or aldehyde precursors would be employed.
Multicomponent Reactions (MCR) and Post-Ugi Cyclization
Overview:
Multicomponent reactions, especially Ugi-type reactions, are efficient for constructing complex heterocycles, including pyrazolopyridines, in a one-pot fashion. These methods often involve the condensation of aldehydes, amines, isocyanides, and other components, followed by intramolecular cyclization.
- The initial Ugi reaction forms an intermediate adduct.
- A subsequent intramolecular N-arylation or cyclization step, often facilitated by microwave irradiation or specific catalysts, leads to fused heterocyclic structures.
Application to the Target Compound:
- Starting from appropriate aldehyde and amine components bearing methyl and phenyl groups, the Ugi reaction can generate intermediates that, upon cyclization, yield the desired pyrazolopyridine core with the methyl and phenyl substituents.
Research Evidence:
Jiang et al. reported catalyst-free, microwave-assisted cascade reactions for densely substituted pyrazoles and pyrazolines, demonstrating the versatility of MCRs for heterocyclic synthesis (, Scheme 17).
Catalyst-Free Cascade Reactions Using Allenes and Pyrazoles
Overview:
Recent advances have shown that intramolecular N-arylation and cyclization can occur under catalyst-free conditions, especially with the aid of allenes and microwave irradiation.
- Pyrazoles or aminopyrazoles react with allenes or alkynes to form fused heterocycles via N-arylation.
- Microwave irradiation accelerates the reaction, often eliminating the need for metal catalysts.
Relevance:
This method is promising for synthesizing complex fused heterocycles like the target compound, especially when high regioselectivity and environmentally benign conditions are desired.
Specific Precursors and Reaction Conditions
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde moiety (-CHO) at position 3 participates in nucleophilic additions, enabling derivatization for drug discovery or material science applications:
These reactions are critical for introducing functional groups that modulate bioactivity or photophysical properties .
Cyclocondensation Reactions
The pyrazine and pyrazole rings facilitate regioselective cyclocondensation:
2.1. With β-Diketones
Reacting with acetylacetone under acidic conditions yields fused heterocycles:
textReaction: 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde + acetylacetone → Pyrazolo[1,5-a]pyrimidine derivative Conditions: Acetic acid, 120°C, 6 hrs Yield: 74% Regioselectivity: Controlled by electron density at C-3 and C-5 positions [5]
2.2. With Enaminones
Microwave-assisted reactions with enaminones produce pyrazolo[3,4-b]pyridines:
textConditions: DMF, Pd(OAc)₂ (2.5 mol%), MW, 100°C, 20 min Yield: 68–85% Key Feature: Catalyst-free protocols preferred to avoid metal contamination [6]
Oxidation and Reduction Pathways
Cross-Coupling Reactions
The phenyl group at position 2 undergoes palladium-catalyzed couplings:
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 55–72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | 63% |
Limitations: Steric bulk from the pyrazolo[1,5-a]pyrazine core reduces reactivity in bulky electrophile couplings .
Photochemical Reactions
UV irradiation (254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles:
textExample: Reaction with maleic anhydride → Fused bicyclic adduct Quantum Yield: Φ = 0.32 Solvent Dependency: Higher efficiency in aprotic solvents (e.g., acetonitrile vs. water) [4]
Stability and Degradation
-
pH Sensitivity :
-
Stable in pH 4–7 (aqueous buffer, 25°C)
-
Aldehyde hydrolysis dominates at pH > 9 (t₁/₂ = 2.1 hrs)
-
-
Light Sensitivity : Forms radical intermediates under prolonged UV exposure
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules, organic semiconductors, and asymmetric catalysts. Recent advances in catalyst-free cyclocondensation (e.g., post-Ugi cascades) have improved synthetic accessibility , while regioselective functionalization remains an area of active research .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 4,5-dihydropyrazolo[1,5-a]pyrazine derivatives. Key structural analogues include:
Key Observations :
- Substituent Position : The position of fluorine on the phenyl ring (para vs. meta) alters electronic properties and binding affinity. For example, meta-fluorophenyl derivatives may enhance lipophilicity, improving membrane permeability .
Physicochemical Properties
| Property | Target Compound | Ethyl Carboxylate Analogue | 4-Fluorophenyl Analogue |
|---|---|---|---|
| Molecular Weight | 283.28 g/mol | 239.20 g/mol | 287.27 g/mol |
| Melting Point | Not reported | 167–169°C | Not reported |
| Solubility | Moderate polarity (predicted) | Soluble in alcohols, ketones | Low aqueous solubility |
| LogP (Predicted) | ~1.8 | ~1.2 | ~2.1 |
Notes:
Biological Activity
5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered interest for its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Molecular Formula : C13H10N4O
- Molecular Weight : 238.25 g/mol
- CAS Number : 1610377-19-9
The biological activity of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activities. For instance:
- In vitro Studies : Research demonstrated that 5-Methyl-4-oxo derivatives showed cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro assays revealed that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies and Research Findings
Structure–Activity Relationship (SAR)
The biological activity of 5-Methyl-4-oxo derivatives is influenced by their structural components:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity against specific targets.
- Positioning of Functional Groups : The location of functional groups such as aldehydes or ketones plays a crucial role in modulating biological interactions.
Q & A
Q. How are structure-activity relationships (SARs) determined for this compound’s derivatives?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Introducing electron-donating (e.g., –OCH) or withdrawing (e.g., –NO) groups at C2 or C5.
- Biological Testing : IC values against target enzymes (e.g., COX-2) are plotted against substituent Hammett constants (σ) to identify linear free-energy relationships .
- Theoretical Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
